

# What is S-(delta-carboxybutyl)-dl-homocysteine?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | СВНсу    |           |
| Cat. No.:            | B1668686 | Get Quote |

An In-Depth Technical Guide to S-(delta-carboxybutyl)-dl-homocysteine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

S-(delta-carboxybutyl)-dl-homocysteine, more systematically named S-(4-carboxybutyl)-DL-homocysteine (**CBHcy**), is a synthetic derivative of the amino acid homocysteine. It is a potent and specific inhibitor of the enzyme Betaine-Homocysteine S-Methyltransferase (BHMT). BHMT is a key enzyme in the methionine cycle, responsible for the remethylation of homocysteine to methionine in the liver and kidneys. By inhibiting BHMT, **CBHcy** induces a state of hyperhomocysteinemia, making it a valuable tool for studying the metabolic consequences of impaired homocysteine metabolism. Elevated homocysteine levels are associated with various pathological conditions, including cardiovascular disease and neurotoxicity. Furthermore, the ability of BHMT inhibitors to modulate methionine levels has led to investigations into their therapeutic potential, particularly in oncology, as cancer cells often have a high demand for methionine.

This technical guide provides a comprehensive overview of S-(4-carboxybutyl)-DL-homocysteine, including its biochemical properties, its effects on homocysteine metabolism, detailed experimental protocols, and its potential applications in research and drug development.

## **Chemical Properties**



| Property          | Value                                                                                                              | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-[(3S)-3-amino-3-<br>carboxypropyl]sulfanylpentanoi<br>c acid                                                     | [1]       |
| Molecular Formula | C9H17NO4S                                                                                                          | [1][2]    |
| Molecular Weight  | 235.30 g/mol                                                                                                       | [1]       |
| Synonyms          | S-(D-Carboxybutyl)-L-<br>Homocysteine, (R,S)-5-(3-<br>amino-3-carboxy-<br>propylsulfanyl)-pentanoic acid,<br>CBHcy | [1][3]    |

## **Mechanism of Action and Biological Effects**

CBHcy's primary mechanism of action is the potent and competitive inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT) with respect to the substrate betaine.[3] BHMT is a zinc-dependent enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine, forming dimethylglycine and methionine.[3] This reaction is a crucial part of the remethylation pathway of homocysteine metabolism, which runs parallel to the folate-dependent pathway catalyzed by methionine synthase.[4]

**In Vitro Inhibition Data** 

| Parameter       | Value                               | Enzyme Source             | Reference |
|-----------------|-------------------------------------|---------------------------|-----------|
| Кіарр           | ~12 nM                              | Human Recombinant<br>BHMT | [3]       |
| Inhibition Type | Competitive with respect to betaine | Human Recombinant<br>BHMT | [3]       |

## In Vivo Biological Effects

Administration of **CBHcy** to rodents has been shown to induce significant metabolic changes due to the inhibition of BHMT. These effects are summarized in the tables below.



Table 2.2.1: Effects of Dietary CBHcy on Liver Enzyme Activities in Rats[5][6]

| Enzyme                                          | Change in Activity    |  |
|-------------------------------------------------|-----------------------|--|
| Betaine-Homocysteine S-Methyltransferase (BHMT) | ↓ 90%                 |  |
| Cystathionine β-Synthase (CBS)                  | ↓ 56%                 |  |
| Glycine N-Methyltransferase (GNMT)              | ↑ 52%                 |  |
| Methionine Synthase                             | No significant effect |  |
| Methylenetetrahydrofolate Reductase (MTHFR)     | No significant effect |  |

Table 2.2.2: Effects of Dietary CBHcy on Plasma and Liver Metabolites in Rats[5][6]

| Metabolite                      | Compartment | Change in Level                          |
|---------------------------------|-------------|------------------------------------------|
| Total Homocysteine (tHcy)       | Plasma      | † (Hyperhomocysteinemia)                 |
| Betaine                         | Plasma      | ↑ 15-fold                                |
| Choline                         | Plasma      | ↓ 22%                                    |
| S-Adenosylmethionine (SAM)      | Liver       | ↓ 25%                                    |
| S-Adenosylhomocysteine<br>(SAH) | Liver       | No significant change                    |
| SAM:SAH Ratio                   | Liver       | ↓ 65% (in mice with repeated injections) |

# **Signaling Pathways and Metabolic Context**

The inhibition of BHMT by **CBHcy** has downstream effects on interconnected metabolic pathways, primarily the methionine cycle and the transsulfuration pathway.





Click to download full resolution via product page

Caption: Metabolic pathways of homocysteine, highlighting the inhibitory effect of S-(4-carboxybutyl)-DL-homocysteine (**CBHcy**) on BHMT.

# **Experimental Protocols**



This section details the methodologies for key experiments involving **CBHcy** and the enzymes it affects.

## In Vivo Study of CBHcy in Rats

This protocol is based on the study by Strakova et al. (2010).[5][6]

Objective: To determine if dietary administration of **CBHcy** can inhibit BHMT and induce hyperhomocysteinemia in rats.

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for the in vivo dietary study of **CBHcy** in rats.



#### Methodology:

- Animals: Male rats (e.g., Inbred F344) are individually housed and acclimatized.
- Diet: An L-amino acid-defined diet is provided to control for dietary sources of methionine and other relevant nutrients.
- Treatment: The treatment group receives the diet containing 5 mg of **CBHcy** per meal. The control group receives the same diet without **CBHcy**.
- Feeding Schedule: Rats are meal-fed every 8 hours for a duration of 3 days.
- Sample Collection: At the end of the treatment period, blood and liver tissue are collected for analysis.
- Analysis: Plasma is analyzed for total homocysteine, betaine, and choline levels. Liver tissue
  is processed to measure the activities of BHMT, CBS, GNMT, MS, and MTHFR, and to
  quantify levels of SAM and SAH.

# Betaine-Homocysteine S-Methyltransferase (BHMT) Activity Assay

This is a representative radiometric assay protocol.[7]

Principle: The assay measures the transfer of a radiolabeled methyl group from [methyl-14C]-betaine to homocysteine, catalyzed by BHMT. The product, [14C]-methionine, is separated from the unreacted substrate and quantified by scintillation counting.

#### Protocol:

- Reaction Mixture: Prepare a 100 μL reaction mixture containing:
  - 400 μM D,L-homocysteine
  - 50 mM Potassium Phosphate buffer (pH 8.0)
  - Tissue homogenate or purified enzyme



- Initiation: Start the reaction by adding 64 μM [methyl-14C]-betaine.
- Incubation: Incubate the reaction mixture for 2 hours at 37°C.
- Termination: Stop the reaction by adding 1 mL of ice-cold water and immediately placing the tube on ice.
- Separation: Apply the reaction mixture to a Dowex-1 ion-exchange column to separate the positively charged [14C]-methionine from the unreacted [methyl-14C]-betaine.
- Quantification: Elute the [14C]-methionine and measure its radioactivity using a scintillation counter.
- Calculation: Calculate the enzyme activity, typically expressed as nmol/hr/mg of protein.

## Cystathionine β-Synthase (CBS) Activity Assay

Several methods are available, including commercially available kits that often rely on the detection of hydrogen sulfide (H<sub>2</sub>S), another product of a CBS-catalyzed reaction.[8][9]

Principle (Fluorescent Assay): This assay utilizes cysteine and homocysteine as substrates for CBS to produce H<sub>2</sub>S. The H<sub>2</sub>S then reacts with a non-fluorescent probe to yield a highly fluorescent product, which can be measured.

#### Protocol (General):

- Reagent Preparation: Prepare assay buffer, substrate solution (cysteine and homocysteine),
   and fluorescent probe solution as per the kit manufacturer's instructions.
- Sample Preparation: Prepare cell or tissue lysates.
- Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate solution.
- Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Probe Addition: Add the fluorescent probe to each well and incubate further.



- Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm).
- Data Analysis: Calculate CBS activity based on a standard curve.

## **Glycine N-Methyltransferase (GNMT) Activity Assay**

This is a representative radiometric assay.[10]

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to glycine, forming [3H]-sarcosine.

#### Protocol:

- Reaction Mixture: Prepare a reaction mixture containing:
  - Phosphate buffer (40 mM, pH 7.4)
  - 5 mM Dithiothreitol (DTT)
  - 20 mM Glycine
  - Recombinant GNMT or tissue extract
- Initiation: Start the reaction by adding S-adenosyl-L-[methyl-<sup>3</sup>H]methionine (e.g., at a final concentration of 2600 μM).
- Incubation: Incubate at 37°C.
- Termination and Separation: The reaction is typically stopped, and the unreacted [<sup>3</sup>H]-SAM is separated from the product, often by adsorption to charcoal.
- Quantification: The radioactivity of the supernatant containing [<sup>3</sup>H]-sarcosine is measured by scintillation counting.

# Applications in Research and Drug Development Research Applications



- Modeling Hyperhomocysteinemia: CBHcy provides a reliable pharmacological tool to induce acute hyperhomocysteinemia in animal models, allowing researchers to study its pathological consequences without genetic manipulation.[11]
- Investigating Homocysteine Metabolism: By specifically blocking the BHMT pathway, CBHcy
  helps to elucidate the relative contributions of the remethylation and transsulfuration
  pathways in maintaining homocysteine homeostasis.
- Studying One-Carbon Metabolism: The inhibition of BHMT impacts the availability of methyl groups and affects the levels of key metabolites like SAM, providing a model to study the regulation of cellular methylation reactions.

## **Drug Development**

The development of BHMT inhibitors, including **CBHcy** and its analogs, is being explored for therapeutic applications.

#### Potential Therapeutic Logic:



Click to download full resolution via product page

Caption: Rationale for the development of BHMT inhibitors as anti-cancer agents.



- Oncology: Cancer cells are often highly dependent on methionine for their growth and
  proliferation. By inhibiting BHMT, CBHcy can reduce the endogenous synthesis of
  methionine, potentially slowing cancer growth.[12][13] This approach could be particularly
  effective in combination with other chemotherapy agents that are more effective in
  methionine-restricted conditions.[13]
- Osmolyte Regulation: BHMT inhibition also blocks the utilization of betaine, which functions as a cellular osmolyte. This suggests a potential therapeutic use for BHMT inhibitors in conditions involving unwanted water loss or diuresis.[12][13]

Challenges: A significant challenge in the therapeutic application of BHMT inhibitors is the resulting hyperhomocysteinemia, which is a known risk factor for cardiovascular disease.[13] Therefore, the therapeutic window and duration of treatment would need to be carefully managed to balance the anti-cancer benefits against the risks associated with elevated homocysteine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. S-(D-Carboxybutyl)-L-Homocysteine | C9H17NO4S | CID 446994 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation -PMC [pmc.ncbi.nlm.nih.gov]



- 8. content.abcam.com [content.abcam.com]
- 9. Cystathionine beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UI scientist develops enzyme inhibitor that may slow cancer News Bureau [news.illinois.edu]
- 13. BHMT inhibitors may slow cancer growth Xagena [xagena.it]
- To cite this document: BenchChem. [What is S-(delta-carboxybutyl)-dl-homocysteine?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668686#what-is-s-delta-carboxybutyl-dl-homocysteine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com